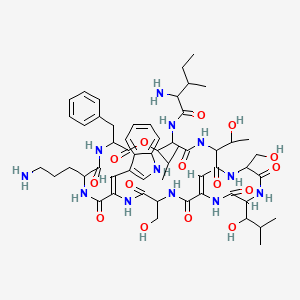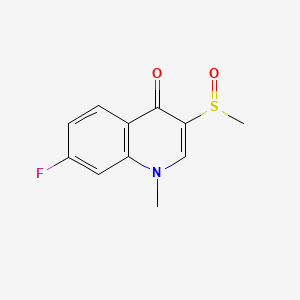
氟洛西喹南
概述
描述
氟洛西昆安是一种喹诺酮类血管扩张剂,由英国 Boots 公司发现并开发。它曾在短时间内以商品名 Manoplax 销售。 该化合物于 1992 年在美国和英国获批,用于治疗不能耐受血管紧张素转换酶抑制剂或洋地黄的患者的心力衰竭 。 由于临床试验中观察到死亡率增加,该药于 1993 年从市场撤回 .
科学研究应用
氟洛西昆安因其药理作用,特别是对心力衰竭的治疗作用而被广泛研究。 研究表明,它可以增加慢性心力衰竭患者的运动能力并改善其症状 。 此外,它还用于药代动力学研究,以模拟母体化合物及其代谢物的浓度-时间曲线 .
在化学领域,氟洛西昆安作为模型化合物,用于研究喹啉衍生物的反应活性。在生物学和医学领域,它已被用来研究血管舒张的机制以及血管舒张剂对心脏功能的影响。
安全和危害
作用机制
氟洛西昆安的主要作用机制是血管舒张。 它松弛血管平滑肌,导致血管阻力降低,血流量增加 。 其作用机制中涉及的精确分子靶点和途径尚不完全清楚,但据信它涉及调节血管平滑肌细胞的钙信号传导 .
生化分析
Biochemical Properties
Flosequinan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a vasodilator by relaxing the smooth muscles in blood vessels. Flosequinan interacts with enzymes such as phosphodiesterases, which are involved in the breakdown of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Flosequinan increases the levels of cAMP and cGMP, leading to vasodilation and improved blood flow .
Cellular Effects
Flosequinan has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, Flosequinan enhances the contractility of the heart by increasing the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG). These kinases phosphorylate target proteins that regulate calcium handling and myocardial contraction . Additionally, Flosequinan affects endothelial cells by promoting the release of nitric oxide (NO), a potent vasodilator that further enhances blood flow .
Molecular Mechanism
The molecular mechanism of Flosequinan involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Flosequinan binds to and inhibits phosphodiesterases, leading to increased levels of cAMP and cGMP. This inhibition results in the activation of PKA and PKG, which phosphorylate various target proteins involved in vasodilation and myocardial contraction . Furthermore, Flosequinan modulates gene expression by influencing transcription factors that regulate the expression of genes involved in vascular tone and cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flosequinan change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Flosequinan remains stable under physiological conditions, allowing for sustained vasodilatory effects . Prolonged exposure to Flosequinan can lead to desensitization of the target enzymes and receptors, reducing its efficacy over time . Additionally, long-term studies have indicated potential adverse effects on cellular function, including increased oxidative stress and apoptosis in cardiac cells .
Dosage Effects in Animal Models
The effects of Flosequinan vary with different dosages in animal models. At low doses, Flosequinan effectively reduces blood pressure and improves cardiac output without significant adverse effects . At higher doses, Flosequinan can cause toxic effects, including hypotension, tachycardia, and increased mortality . These threshold effects highlight the importance of careful dosage optimization to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
Flosequinan is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which convert Flosequinan into its active metabolites . These metabolites further interact with enzymes and cofactors involved in vasodilation and cardiac function. Flosequinan also affects metabolic flux by altering the levels of key metabolites such as cAMP and cGMP, which play crucial roles in cellular signaling and energy metabolism .
Transport and Distribution
Flosequinan is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the heart and blood vessels . Flosequinan interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments. These interactions influence its localization and concentration within tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of Flosequinan plays a crucial role in its activity and function. Flosequinan is primarily localized in the cytoplasm and mitochondria of target cells . It interacts with mitochondrial enzymes and proteins involved in energy production and oxidative stress regulation. Additionally, Flosequinan undergoes post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic effects .
准备方法
氟洛西昆安可以通过以 4-氟邻氨基苯甲酸为起始原料的多步合成方法合成。 合成路线包括以下步骤 :
环化: 4-氟邻氨基苯甲酸与光气环化生成中间体。
甲基化: 然后对中间体进行甲基化。
亚砜化: 甲基化产物发生亚砜化。
环化: 最后的环化步骤生成氟洛西昆安。
工业生产方法通常涉及优化这些步骤,以最大程度地提高产量和纯度,同时最大程度地降低成本和环境影响。
化学反应分析
氟洛西昆安会发生多种类型的化学反应,包括:
氧化: 它可以被氧化生成其砜衍生物。
还原: 还原反应可以将亚砜基团还原回硫醚。
取代: 喹啉环上可以发生各种取代反应。
这些反应中常用的试剂和条件包括用于氧化的如间氯过氧苯甲酸等氧化剂,以及用于还原的如硼氢化钠等还原剂 。这些反应生成的主要产物包括氟洛西昆安的砜和硫醚衍生物。
相似化合物的比较
氟洛西昆安属于氢化喹诺酮类,这类化合物含有具有酮基的氢化喹啉 。类似的化合物包括:
环丙沙星: 一种用于治疗细菌感染的抗生素。
诺氟沙星: 另一种具有相似结构的抗生素。
依诺沙星: 用于治疗泌尿道感染。
氟洛西昆安在这些化合物中是独特的,因为它具有血管扩张作用,而上述抗生素中没有观察到这种作用。这种独特性使其在心血管药理学研究中特别有价值。
属性
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGONJYYUKVHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048833 | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76568-02-0 | |
| Record name | Flosequinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flosequinan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flosequinan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOSEQUINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flosequinan?
A1: Flosequinan is a direct-acting vasodilator that primarily exerts its effects by relaxing both arterial and venous smooth muscle. [, ] This vasodilation leads to a decrease in systemic and pulmonary vascular resistance, reducing preload and afterload on the heart. [, , , ]
Q2: How does flosequinan's vasodilatory effect differ from that of sodium nitroprusside?
A2: Unlike sodium nitroprusside, which solely reduces intracellular calcium levels ([Ca2+]i) to achieve vasodilation, flosequinan appears to reverse the calcium-sensitizing effect of phenylephrine in addition to decreasing [Ca2+]i. [] This suggests a unique mechanism of action for flosequinan.
Q3: How does flosequinan compare to milrinone in terms of its inotropic mechanism?
A4: Unlike milrinone, which exerts positive inotropy via phosphodiesterase inhibition and increased cyclic adenosine monophosphate (cAMP) levels, flosequinan's inotropic effect appears independent of cAMP. [] This suggests a distinct mechanism for flosequinan's inotropic activity.
Q4: Does flosequinan affect neurohormonal systems?
A5: While flosequinan does not typically increase plasma renin activity or aldosterone levels during short-term administration, chronic use may lead to activation of the sympathetic and renin-angiotensin systems, as evidenced by increased plasma norepinephrine and renin activity. [, ]
Q5: What is the molecular formula and weight of flosequinan?
A5: The molecular formula of flosequinan is C12H11FNO2S. Its molecular weight is 251.28 g/mol.
Q6: Are there any known material compatibility or stability concerns with flosequinan?
A6: The provided research papers primarily focus on flosequinan's pharmacological properties and do not provide detailed information regarding material compatibility or stability under various conditions. Further investigation is needed to assess these aspects.
Q7: Does flosequinan possess any catalytic properties?
A7: Flosequinan is not known to possess catalytic properties. It functions as a pharmaceutical agent through its interactions with biological systems rather than by catalyzing chemical reactions.
Q8: Have computational methods been used to study flosequinan?
A8: The provided research papers primarily focus on experimental investigations of flosequinan's properties. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for flosequinan.
Q9: What is known about the stability and formulation of flosequinan?
A10: Flosequinan is typically administered orally. [, , ] The research papers primarily focus on the pharmacokinetics and pharmacodynamics of flosequinan rather than providing in-depth details about its stability under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.
Q10: What is the current regulatory status of flosequinan?
A11: While flosequinan showed initial promise in treating heart failure, it was withdrawn from the market due to concerns about increased mortality with long-term use. [] This highlights the critical importance of comprehensive safety and efficacy assessments throughout drug development.
Q11: How is flosequinan metabolized in the body?
A12: Flosequinan undergoes extensive metabolism in the liver, primarily via S-oxidation, to its major active metabolite, flosequinan sulfone (also known as flosequinoxan). [, , , ] This metabolite contributes significantly to the overall pharmacological activity of flosequinan.
Q12: Does flosequinan exhibit stereoselective pharmacokinetics?
A13: Yes, flosequinan, possessing a chiral sulfoxide group, exhibits stereoselective pharmacokinetics. Studies in rats have shown differences in the pharmacokinetic parameters of its enantiomers, R(+)-flosequinan and S(-)-flosequinan. []
Q13: What is the role of intestinal bacteria in flosequinan metabolism?
A14: Intestinal bacteria play a significant role in the chiral inversion of flosequinan enantiomers. These bacteria can reduce both R(+)- and S(-)-flosequinan to flosequinan sulfide, which is then absorbed and subsequently oxidized back to both enantiomers in the body. []
Q14: How is flosequinan eliminated from the body?
A15: Flosequinan and its metabolite, flosequinan sulfone, are primarily eliminated through a combination of hepatic metabolism and renal excretion. [, ] The elimination half-life of flosequinan is relatively short, around 1.4 hours, while its metabolite has a much longer half-life of approximately 25 hours. []
Q15: Does renal impairment affect flosequinan pharmacokinetics?
A16: Yes, severe renal dysfunction significantly affects the pharmacokinetics of flosequinan. Studies show a decreased renal clearance of flosequinan and a prolonged elimination half-life of its active metabolite, flosequinan sulfone, in patients with renal impairment. [] This suggests a need for dosage adjustments in this patient population.
Q16: What about hepatic impairment? Does that affect flosequinan pharmacokinetics?
A17: Yes, hepatic impairment also impacts flosequinan pharmacokinetics. Studies indicate elevated flosequinan concentrations and a decreased systemic clearance in patients with compromised liver function. [] This highlights the importance of considering liver function when prescribing flosequinan.
Q17: Has flosequinan demonstrated efficacy in improving exercise tolerance in heart failure patients?
A18: Yes, clinical trials have shown that flosequinan can improve exercise tolerance in patients with heart failure. [, , , , , , ] It appears to achieve this by reducing cardiac workload through its vasodilatory effects and potentially improving skeletal muscle blood flow. [, ]
Q18: How does flosequinan affect hemodynamics in patients with heart failure?
A19: Flosequinan generally improves hemodynamics in heart failure patients by reducing pulmonary capillary wedge pressure, mean pulmonary artery pressure, and right atrial pressure. [, ] It also increases cardiac index and stroke index while decreasing systemic vascular resistance. [, ]
Q19: Are there known mechanisms of resistance to flosequinan?
A19: The development of resistance to flosequinan's vasodilatory effects is not well-documented in the provided research papers. Further investigation is required to explore potential mechanisms of resistance.
Q20: Are there significant safety concerns associated with flosequinan?
A21: Yes, despite initial promise, flosequinan was withdrawn from the market due to concerns regarding increased mortality with long-term use. [] This underscores the importance of continuous monitoring and comprehensive safety assessments throughout a drug's lifespan.
Q21: Have any specific drug delivery strategies been investigated for flosequinan?
A21: The research papers primarily focus on the pharmacological properties and clinical effects of flosequinan administered through conventional oral routes. There is limited information regarding targeted drug delivery approaches specifically for this compound.
Q22: Are there any known biomarkers for predicting flosequinan efficacy or toxicity?
A22: The research papers do not provide specific details about validated biomarkers for predicting the efficacy or toxicity of flosequinan. Further research is needed to explore potential biomarkers associated with flosequinan treatment outcomes.
Q23: What analytical techniques are commonly used to quantify flosequinan and its metabolites?
A24: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of flosequinan and its metabolites in biological samples. [, , , ]
Q24: Is there information available regarding the environmental impact of flosequinan?
A24: The provided research papers primarily focus on the clinical and pharmacological aspects of flosequinan and do not offer detailed insights into its environmental impact or degradation pathways.
Q25: What is known about the dissolution and solubility properties of flosequinan?
A25: The research papers primarily focus on the pharmacokinetics and pharmacodynamics of flosequinan, with limited information on its dissolution rate or solubility in various media. Further research is needed to characterize these properties and their impact on bioavailability and efficacy.
Q26: Are there specific regulatory guidelines for analytical method validation for flosequinan?
A26: While the provided research papers do not explicitly detail specific regulatory guidelines, analytical method validation for pharmaceuticals like flosequinan generally adheres to international standards such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Q27: Does flosequinan elicit any significant immunogenic responses?
A27: The provided research papers do not present evidence suggesting significant immunogenicity or immunological reactions associated with flosequinan administration.
Q28: Does flosequinan interact with drug transporters?
A28: The research papers primarily focus on flosequinan's metabolism and do not provide detailed information regarding its interactions with specific drug transporters. Further research is necessary to explore the potential for such interactions.
Q29: Can flosequinan induce or inhibit drug-metabolizing enzymes?
A29: The research papers do not provide specific details regarding flosequinan's potential to induce or inhibit drug-metabolizing enzymes.
Q30: What is known about the biocompatibility and biodegradability of flosequinan?
A30: The provided research papers focus on the pharmacological and clinical aspects of flosequinan and do not offer specific information regarding its biocompatibility or biodegradability.
Q31: Are there alternative medications to flosequinan for treating heart failure?
A32: Yes, various other medications are available for managing heart failure. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, diuretics, and digoxin. [, ] The choice of treatment depends on the individual patient and the severity of their condition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
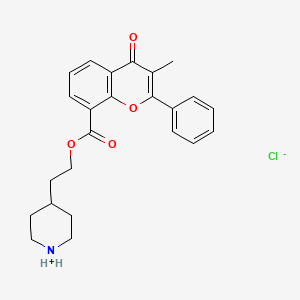


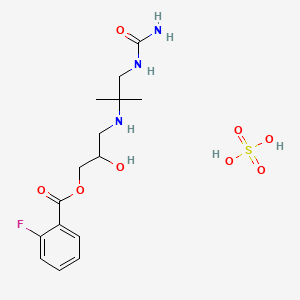
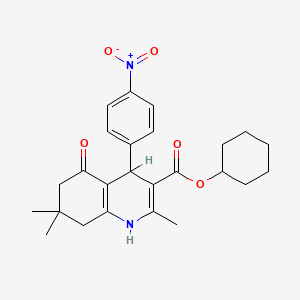


![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

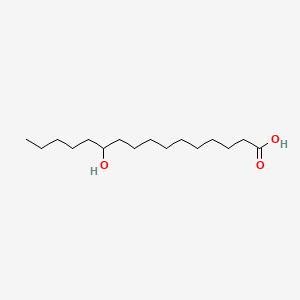

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)
